2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
- 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is an organic compound.
- Commonly referred to as 2,4-D , it is a systemic herbicide used to control broadleaf weeds.
- It has been commercially available since 1945 and is widely used in agriculture and lawn care.
Synthesis Analysis
- The synthesis of this compound involves adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .
- The target products were obtained in 58–72% yield.
Molecular Structure Analysis
- The molecular formula of this compound is C23H21Cl2N5O3 .
- It has a molecular weight of 486.35 g/mol .
- The structure includes dichlorophenoxy and pyrazolo[3,4-d]pyrimidine moieties.
Chemical Reactions Analysis
- As a herbicide, 2,4-D causes uncontrolled growth in broadleaf weeds.
- It is relatively unaffected by most grasses.
- It is widely used in weed control for cereal crops, pastures, and orchards.
Physical And Chemical Properties Analysis
- Melting point : 140.5 °C
- Boiling point : 160 °C
- Solubility in water : 900 mg/L
Scientific Research Applications
Novel Co(II) and Cu(II) Coordination Complexes
One study discusses pyrazole-acetamide derivatives and their coordination complexes, highlighting their significant antioxidant activity. These complexes show how the structural components similar to the compound might be used in developing antioxidants through various hydrogen bonding interactions and supramolecular architectures (K. Chkirate et al., 2019).
Anticancer Applications
Another research avenue involves pyrazolo[3,4-d]pyrimidin-1-yl derivatives for anticancer applications. A study synthesized aryloxy groups attached to the pyrimidine ring of acetamide, testing the compounds' anticancer activity on 60 cancer cell lines, indicating potential for new anticancer agents (M. M. Al-Sanea et al., 2020).
Antimicrobial and Anticancer Agents
Further investigations into pyrazolo[3,4-d]pyrimidines derivatives reveal their potential as antimicrobial and anticancer agents. Novel derivatives showed good to excellent antimicrobial activity and higher anticancer activity than reference drugs in certain cases, showcasing the therapeutic potential of such compounds (H. Hafez et al., 2016).
Safety And Hazards
- Nonflammable .
- LD50 (oral, rat): 699 mg/kg.
- Precautionary statements include avoiding inhalation and skin contact.
Future Directions
- Further research could explore its environmental impact and potential alternatives.
- Investigate its effects on non-target organisms and ecosystems.
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properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O3/c1-15-4-2-3-5-16(15)12-29-14-27-22-18(23(29)32)11-28-30(22)9-8-26-21(31)13-33-20-7-6-17(24)10-19(20)25/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPWQZUKXWRGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
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